molecular formula C16H21NO4 B7588632 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid

3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid

Cat. No. B7588632
M. Wt: 291.34 g/mol
InChI Key: VUMMLLUWCSZNFT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid, also known as MPPA, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. MPPA is a piperidine derivative that has shown promising results in various studies, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins that cause inflammation. 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It also reduces the expression of COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has also been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has several advantages for lab experiments, including its stability, low toxicity, and high solubility in water. However, its synthesis can be challenging, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the production of ROS and NO, which are involved in the development of the disease. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of other diseases, such as cancer and inflammatory disorders.

Synthesis Methods

The synthesis of 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid involves the reaction of 3-piperidin-3-yl-propanoic acid with 5-methylfuran-2-carboxylic acid and EDCI/HOBt as coupling agents. The reaction is carried out in DMF and triethylamine as a base. The product is then purified using column chromatography to obtain pure 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid.

Scientific Research Applications

3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has been the subject of numerous scientific studies due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12-4-6-14(21-12)7-8-15(18)17-10-2-3-13(11-17)5-9-16(19)20/h4,6-8,13H,2-3,5,9-11H2,1H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMMLLUWCSZNFT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid

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